molecular formula C10H14FNO B1411204 2-Butoxy-3-fluoroaniline CAS No. 1564668-71-8

2-Butoxy-3-fluoroaniline

Cat. No. B1411204
M. Wt: 183.22 g/mol
InChI Key: XEANITLSHJRLOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compounds like “2-Fluoroaniline” has a molecular weight of 111.12 g/mol and a chemical formula of 2-(F)C₆H₄NH₂ . The molecular structure of “2-Butoxy-3-fluoroaniline” would be similar but would include additional elements for the butoxy group.


Chemical Reactions Analysis

The chemical reactions involving fluoroanilines are complex and depend on the specific conditions and reactants . A study on the protodeboronation of pinacol boronic esters, which could potentially involve fluoroanilines, was found .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-Fluoroaniline” include being a base that neutralizes acids to form salts plus water in an exothermic reaction . It is also a flammable liquid .

Scientific Research Applications

  • Reactivity Studies : Deng et al. (2000) conducted the first kinetic study of 2-butoxy radicals, investigating their reactions with O2 and NO using laser-induced fluorescence. This research is significant for understanding the reactivity of such compounds in different conditions (Deng et al., 2000).

  • Synthesis of Derivatives : Wang et al. (2000) synthesized derivatives of 5-fluoroaniline, which is structurally similar to 2-Butoxy-3-fluoroaniline, to evaluate them as potential anticancer and antiviral agents. This highlights the compound's relevance in pharmaceutical research (Wang et al., 2000).

  • Treatment of Wastewater : Zhang et al. (2014) explored the use of a bioelectrochemically assisted microbial system for removing 2-fluoroaniline from wastewater. This research is relevant for environmental applications and waste treatment technologies (Zhang et al., 2014).

  • Polymer Synthesis : Cihaner and Önal (2001) synthesized and characterized fluorine-substituted polyanilines, including poly(2-fluoroaniline), which may have applications in materials science and engineering (Cihaner & Önal, 2001).

  • Biodegradation Studies : Zhao et al. (2019) investigated the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems, providing insights into the biodegradability of these compounds and their impact on the environment (Zhao et al., 2019).

Safety And Hazards

“2-Fluoroaniline” is considered hazardous and can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-butoxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANITLSHJRLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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